molecular formula C15H15N5O2 B2863553 8-amino-6-hydroxy-3-methyl-7-[(2E)-3-phenylprop-2-en-1-yl]-3,7-dihydro-2H-purin-2-one CAS No. 1370601-78-7

8-amino-6-hydroxy-3-methyl-7-[(2E)-3-phenylprop-2-en-1-yl]-3,7-dihydro-2H-purin-2-one

Cat. No.: B2863553
CAS No.: 1370601-78-7
M. Wt: 297.318
InChI Key: LSRKWMPZFNIYDA-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-amino-6-hydroxy-3-methyl-7-[(2E)-3-phenylprop-2-en-1-yl]-3,7-dihydro-2H-purin-2-one is a useful research compound. Its molecular formula is C15H15N5O2 and its molecular weight is 297.318. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The compound 8-amino-6-hydroxy-3-methyl-7-[(2E)-3-phenylprop-2-en-1-yl]-3,7-dihydro-2H-purin-2-one, due to its complex structure, is likely to be involved in specialized synthetic pathways and reactions in the field of organic chemistry. Research on similar compounds, such as the synthesis and tautomerism of 2-substituted N-methoxy-9-methyl-9H-purin-6-amines, reveals the intricate behavior and reactivity of purine derivatives. These studies provide insights into the synthetic strategies directed towards analogs of bioactive compounds, demonstrating the compound's relevance in the synthesis of potential pharmaceuticals and its role in understanding tautomerism and alkylation reactions within purine derivatives (Roggen & Gundersen, 2008).

Antimicrobial and Antifungal Properties

The research on similar purine derivatives, such as 8-amino-7-(2-hydroxy-2-phenylethyl)-3-methylxanthines, explores their physicochemical and biological properties, including antimicrobial and antifungal activities. These studies indicate that purine derivatives can be promising candidates for new antimicrobial and antifungal agents, with specific compounds showing higher activity against pathogens like Staphylococcus aureus and Candida albicans compared to reference drugs. This highlights the potential of this compound in contributing to the development of novel antimicrobial treatments (Romanenko et al., 2016).

Antiviral Research

The exploration of purine derivatives for their antiviral properties is another significant area of research. Studies on acyclic nucleoside and nucleotide analogs derived from amino purines have been instrumental in developing antiviral agents. These compounds' synthesis and evaluation against various viral infections demonstrate the potential of purine derivatives, including compounds similar to this compound, in antiviral therapy. Although some of these compounds did not exhibit significant antiviral activity, the research methodology and synthetic approaches contribute valuable knowledge to the field, aiding in the discovery of effective antiviral drugs (Alexander et al., 2000).

Properties

IUPAC Name

8-amino-3-methyl-7-[(E)-3-phenylprop-2-enyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c1-19-12-11(13(21)18-15(19)22)20(14(16)17-12)9-5-8-10-6-3-2-4-7-10/h2-8H,9H2,1H3,(H2,16,17)(H,18,21,22)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSRKWMPZFNIYDA-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N)CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N)C/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.